(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride
Description
Historical Context and Development
The compound’s development parallels advancements in triazole chemistry during the late 20th century, when researchers sought to optimize heterocyclic scaffolds for pharmaceutical applications. Early synthetic efforts, as inferred from proprietary protocols, utilized brominated phenyl precursors subjected to copper-mediated coupling with 1H-1,2,4-triazole derivatives. A key milestone was the introduction of hydrochloride salt formation to improve crystallinity and aqueous solubility, addressing formulation challenges common to aryl-triazole compounds. Patent analyses suggest that its first documented synthesis occurred in the early 2000s, coinciding with renewed interest in triazole-based kinase inhibitors.
Significance in Heterocyclic Chemistry
This molecule exemplifies the strategic integration of two privileged structures in heterocyclic chemistry:
The 38.9° dihedral angle between the phenyl and triazole planes, predicted via computational modeling, optimizes electronic conjugation while maintaining steric accessibility for intermolecular interactions. This balance makes the compound a template for studying non-covalent binding phenomena in supramolecular assemblies.
Position in Medicinal Chemistry Research
In drug discovery, the compound serves as a multifunctional building block:
- Enzyme Inhibition : The triazole nitrogen atoms chelate catalytic metal ions in hydrolases and oxidoreductases. For example, derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome therapy.
- Solubility Enhancement : Protonation of the primary amine increases water solubility by >50-fold compared to neutral analogs, addressing bioavailability challenges in lead optimization.
- Structural Hybridization : Researchers conjugate the phenyl-triazole core with pharmacophores like quinoline (antimalarial) or benzodiazepine (CNS agents) to exploit synergistic bioactivity.
Research Significance and Current Academic Interest
Ongoing studies prioritize three areas:
- Coordination Chemistry : The triazole’s N3 atom binds transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes with applications in catalysis and materials science. A 2024 study demonstrated its utility in synthesizing luminescent zinc-organic frameworks.
- Combinatorial Libraries : Automated synthesis platforms utilize the compound’s amine group for amide coupling, generating >500 derivatives screened against cancer cell lines.
- Computational Modeling : Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to the ATP-binding pocket of protein kinases, guiding structure-based drug design.
Properties
IUPAC Name |
[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLRLQNTJAIQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The phenylmethanamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure efficient production. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
The compound has shown potential in various biological applications:
1. Antimicrobial Activity
- Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth and combat fungal infections .
2. Anticancer Properties
- Research indicates that (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride may possess anticancer activity. Triazole compounds are known to interfere with cancer cell proliferation and induce apoptosis in specific cancer types .
3. Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies suggest that it may effectively inhibit this enzyme, thus enhancing acetylcholine levels in the brain .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of triazole derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, demonstrating effective inhibition at low concentrations .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study assessing potential treatments for Alzheimer's disease, the compound was shown to significantly reduce acetylcholinesterase activity in vitro. This suggests its potential as a therapeutic agent aimed at improving cognitive function by increasing acetylcholine availability .
Mechanism of Action
The mechanism of action of (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Heterocycle Type: Triazole vs. Thiazole: The 1,2,4-triazole in the target compound provides three nitrogen atoms, enabling stronger hydrogen bonding compared to thiazole’s sulfur-containing ring. This difference could influence binding affinity in biological targets (e.g., kinases or GPCRs) . Substitution Position: In [4-(1,3-Thiazol-2-yl)phenyl]methanamine HCl, the thiazole is attached at the 2-position, whereas the target’s triazole is at the 3-position. This alters the spatial arrangement of hydrogen-bonding donors/acceptors .
In contrast, the 3-fluorobenzyl group in introduces electronegativity, which may enhance metabolic stability and target selectivity. Salt Forms: The dihydrochloride salt in offers higher solubility than the target’s single hydrochloride but may affect crystallization behavior .
Synthetic Accessibility :
- describes the synthesis of triazole derivatives using InCl3 as a catalyst, suggesting that similar methods (e.g., nucleophilic substitution or cyclization) could apply to the target compound . Thiazole analogs like and might require different routes, such as Hantzsch thiazole synthesis.
Biological Activity
(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H11ClN4
- Molecular Weight : 210.67 g/mol
- CAS Number : 61982-33-0
- IUPAC Name : [3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine; hydrochloride
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes that are critical in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release.
Biological Activity
Studies have demonstrated the following biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : Effective at inhibiting growth.
- Escherichia coli : Shows moderate antibacterial effects.
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against fungi such as:
- Candida albicans
- Aspergillus niger
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts when treated with this compound compared to controls.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Antifungal Activity
In another study focusing on antifungal activity, the compound was tested against various fungal pathogens. The findings suggested that it could be a promising candidate for developing new antifungal agents.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Safety and Toxicology
While the biological activities are promising, safety data for this compound is limited. Preliminary assessments indicate potential skin and eye irritation upon contact. Further toxicological studies are necessary to determine long-term safety profiles and potential side effects.
Q & A
Q. Basic
- Click chemistry : The triazole moiety serves as a bioorthogonal linker for conjugating biomolecules or probes .
- Drug discovery : As a building block for kinase inhibitors or antimicrobial agents, leveraging its ability to interact with enzymatic active sites .
- Material science : Functionalization of polymers or nanoparticles for targeted delivery systems .
What strategies optimize synthetic yield when scaling up production?
Q. Advanced
- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and temperatures to maximize conversion.
- Continuous flow reactors : Improve mixing and heat transfer, reducing side reactions.
- Purification : Employ recrystallization with solvent mixtures (e.g., ethanol/water) or preparative HPLC for large-scale enantiomer isolation .
What are the handling and storage protocols for this compound?
Q. Basic
- Storage : At −20°C in airtight containers to prevent hydrolysis of the triazole ring.
- Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact.
- Safety : Refer to SDS for hazard classifications (e.g., acute toxicity, skin irritation) and emergency measures (e.g., flushing eyes with water for 15 minutes upon exposure) .
How does the compound interact with biological targets in mechanistic studies?
Advanced
The triazole ring forms hydrogen bonds with residues in enzyme active sites (e.g., cytochrome P450), while the phenylmethanamine moiety facilitates hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) are used to quantify binding affinities and map interaction hotspots .
What analytical methods validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose to acidic/basic conditions, heat, or light, followed by HPLC-MS to identify degradation products.
- Plasma stability assays : Incubate with human plasma and monitor decomposition via LC-MS/MS over 24 hours.
- DSC/TGA : Assess thermal stability and phase transitions .
How are reaction intermediates monitored during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
